4-(2,4-dichlorophenyl)-6-methyl-3,4-dihydroquinolin-2(1H)-one
Description
Properties
IUPAC Name |
4-(2,4-dichlorophenyl)-6-methyl-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO/c1-9-2-5-15-13(6-9)12(8-16(20)19-15)11-4-3-10(17)7-14(11)18/h2-7,12H,8H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDKBJYHUHQBRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)CC2C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(2,4-dichlorophenyl)-6-methyl-3,4-dihydroquinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichlorobenzaldehyde and 2-aminoacetophenone.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as acetic acid, to form an intermediate Schiff base.
Cyclization: The Schiff base is then subjected to cyclization under acidic or basic conditions to form the quinolinone core.
Reduction: The final step involves the reduction of the quinolinone core to obtain this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The dihydroquinolinone scaffold undergoes oxidation to form fully aromatic quinoline derivatives. Key findings include:
-
p-Chloranil-mediated oxidation :
Treatment with p-chloranil (tetrachloro-1,4-benzoquinone) in DMF at 190°C for 2 hours converts the dihydroquinolinone to a quinolin-4-one derivative (e.g., compound 23a ) with a 61% yield . This reaction proceeds via dehydrogenation of the 3,4-dihydro ring.
| Reagent | Solvent | Temperature | Time | Yield | Product Type |
|---|---|---|---|---|---|
| p-Chloranil | DMF | 190°C | 2 h | 61% | Quinolin-4-one |
-
Air oxidation :
Under reflux in toluene with p-toluenesulfonic acid (PTSA), aerobic oxidation occurs, leading to aromatization of the dihydroquinolinone moiety. This method yields 20% of the fully aromatic product (24a ) due to competing side reactions .
Alkylation Reactions
The nitrogen atom in the dihydroquinolinone structure participates in nucleophilic substitution with alkyl halides:
-
N-Alkylation with 1-bromo-3-chloropropane :
Using NaH as a base in DMF at room temperature, the compound reacts with 1-bromo-3-chloropropane to form an N-alkylated derivative. The reaction completes in 4 hours, with purification achieved via silica chromatography (DCM:EtOAc = 4:1) .
| Alkylating Agent | Base | Solvent | Time | Conditions | Yield* |
|---|---|---|---|---|---|
| 1-Bromo-3-chloropropane | NaH | DMF | 4 h | RT, anhydrous | Not reported |
*Yields for analogous reactions in the same study ranged from 68%–94% .
Cyclization and Rearrangement
The dichlorophenyl group facilitates intramolecular cyclization under acidic conditions:
-
Acid-catalyzed dehydrative aromatization :
Heating in toluene with PTSA induces dehydration of the dihydroquinolinone core, followed by oxidation to yield a fully aromatic quinoline derivative. This one-pot process highlights the compound’s susceptibility to acid-mediated transformations .
Comparative Reactivity with Structural Analogs
The 2,4-dichlorophenyl substituent significantly enhances electrophilic reactivity compared to analogs:
| Compound Modification | Reactivity Trend | Key Difference |
|---|---|---|
| Replacement of 2,4-dichlorophenyl with 2-chlorophenyl | Reduced halogen density decreases electrophilicity | Fewer electron-withdrawing groups |
| Methoxy substitution at C5/C7 | Increased steric hindrance slows reactions | Bulkier substituents |
Functional Group Compatibility
Scientific Research Applications
Anticancer Activity
Mechanism of Action : Research indicates that derivatives of 4-(2,4-dichlorophenyl)-6-methyl-3,4-dihydroquinolin-2(1H)-one exhibit significant anticancer properties. These compounds have been shown to induce apoptosis in various cancer cell lines by disrupting microtubule assembly and causing cell cycle arrest at the G2/M phase. For instance, studies have demonstrated that certain analogs can exhibit IC50 values below 1 μM against cancer cells such as HL-60 and COLO 205 without affecting normal cells .
Case Study : A study identified several derivatives that displayed high potency against human cancer cell lines. Compound 11e was highlighted for its nanomolar potency and ability to activate apoptotic pathways through intrinsic and extrinsic mechanisms .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the therapeutic efficacy of quinoline derivatives. Modifications at specific positions on the quinoline ring can significantly influence biological activity. For example, substituents at positions 6 and 7 have been shown to enhance binding affinity to target proteins involved in cancer progression .
Table 1: Structure-Activity Relationship of Quinoline Derivatives
| Compound | Substituent Position | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 9b | 6 | <1 | Microtubule disruption |
| 11e | 7 | <1 | Apoptosis via caspase activation |
| 10c | 8 | >50 | No significant activity |
Antimicrobial Properties
In addition to anticancer activity, some studies have reported antimicrobial effects associated with quinoline derivatives. The structural features of these compounds contribute to their effectiveness against bacterial and fungal pathogens. For example, certain derivatives have shown promising results in inhibiting bacterial growth, making them candidates for further development as antimicrobial agents .
Pharmacological Insights
Potential as Protein Kinase Inhibitors : Recent investigations have focused on the design of quinoline-based inhibitors targeting protein kinases involved in cancer signaling pathways. The incorporation of specific functional groups has been shown to enhance binding affinity and selectivity towards these targets, indicating a viable approach for developing new cancer therapeutics .
Anti-inflammatory Activity : Some derivatives have also demonstrated anti-inflammatory properties, which could be beneficial in treating conditions where inflammation plays a critical role. This broadens the potential applications of this compound beyond oncology .
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorophenyl)-6-methyl-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in various biological processes, such as DNA synthesis and cell signaling.
Pathways: It can modulate signaling pathways, such as the MAPK/ERK pathway, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Core Structure Variations
- Dihydroquinolinone vs. Dihydropyrimidinone: The compound shares structural similarities with dihydropyrimidinones (e.g., 4-(2,4-dichlorophenyl)-5-(methoxycarbonyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one (4i) ). However, the quinolinone core (benzene fused with a nitrogen-containing ring) differs from the pyrimidinone core (six-membered ring with two nitrogen atoms), impacting electronic properties and biological interactions.
- Triazole and Piperazine Modifications: Triazole-containing quinolinones (e.g., compounds 3e–3j ) and piperazine-linked derivatives (e.g., 7-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one ) demonstrate how substituents influence CNS activity and antidepressant effects.
Physicochemical Properties
Melting Points and Stability
- Dihydropyrimidinones: Compounds like 4g (5-ethoxycarbonyl-substituted) exhibit melting points of 252–254°C , while pyrimidinone 5G (6-phenyl-substituted) melts at 143–145°C . The dichlorophenyl group enhances thermal stability compared to phenyl substituents.
- Dihydroquinolinones: Triazole-containing analogs (e.g., 3i) show higher melting points (290–292°C) due to extended conjugation and hydrogen-bonding capacity .
Spectroscopic Data
- IR and NMR Profiles :
CNS Activity
Enzyme Inhibition
Structural-Activity Relationships (SAR)
- Halogenation: Fluorinated analogs (e.g., 4-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-{[6-(4-fluorophenyl)pyridin-3-yl]methyl}piperazin-1-ium chloride) exhibit enhanced receptor affinity due to electronegativity and hydrogen-bonding interactions .
Comparative Data Table
Biological Activity
4-(2,4-Dichlorophenyl)-6-methyl-3,4-dihydroquinolin-2(1H)-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C16H13Cl2NO
- Molecular Weight : 306.2 g/mol
- IUPAC Name : this compound
The biological activity of this compound has been linked to various mechanisms:
- Antitumor Activity : Studies have shown that derivatives of the dihydroquinoline structure exhibit significant antitumor properties. The compound's ability to inhibit cell proliferation in cancer cell lines suggests a potential role as an anticancer agent .
- Receptor Modulation : This compound has been evaluated for its affinity towards dopamine receptors (D2R), indicating its potential use in treating neurological disorders. The structure-activity relationship (SAR) studies suggest modifications that enhance receptor affinity and metabolic stability .
- Inhibition of Protein Kinase Activity : Similar compounds have demonstrated the ability to inhibit protein kinases, which are crucial in cancer progression and cellular signaling pathways .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
| Activity | IC50 Value (nM) | Cell Line/Model | Reference |
|---|---|---|---|
| Antitumor | Varies | Various cancer cell lines | |
| Dopamine Receptor D2 Modulation | Varies | In vitro assays | |
| Protein Kinase Inhibition | Varies | Cell-free assays |
Case Studies
Several studies have highlighted the biological activities of this compound:
- Antitumor Efficacy : A study evaluated the antiproliferative effects of 3,4-dihydroquinoline derivatives on colon cancer cells. The results indicated that compounds with similar structural features significantly reduced cell viability at micromolar concentrations .
- Dopamine Receptor Affinity : Research focused on a series of 3,4-dihydroquinolin-2(1H)-one derivatives demonstrated their potential as D2 receptor modulators. The study established a correlation between structural modifications and enhanced receptor binding affinity .
- Metabolic Stability Studies : Investigations into the metabolic stability of related compounds revealed that certain modifications could improve pharmacokinetic profiles while maintaining biological activity .
Q & A
Q. What are the most common synthetic routes for 4-(2,4-dichlorophenyl)-6-methyl-3,4-dihydroquinolin-2(1H)-one?
The compound is synthesized via multicomponent reactions such as the Biginelli reaction, which involves condensation of aldehydes, urea/thiourea, and β-ketoesters. For example, derivatives with dichlorophenyl groups are obtained using 2,4-dichlorobenzaldehyde, methyl acetoacetate, and urea under acidic conditions (e.g., L-proline triflate ionic liquid catalysis). Yields range from 86% to 97% depending on substituents and reaction optimization . Key steps include refluxing in ethanol or THF, followed by purification via recrystallization.
Q. How is structural characterization performed for this compound?
Characterization relies on:
- 1H/13C NMR : Peaks for aromatic protons (δ 7.33–7.75 ppm), methyl groups (δ 2.30–3.46 ppm), and dihydroquinolinone NH (δ 9.33 ppm) .
- IR spectroscopy : Bands at ~3213 cm⁻¹ (N-H stretch), 1717 cm⁻¹ (C=O), and 1558 cm⁻¹ (aromatic C=C) confirm functional groups .
- Melting points : Typically 184–253°C, varying with substituents .
Q. What biological assays are used to evaluate its activity?
Standard assays include:
- Antibacterial screening : Minimum inhibitory concentration (MIC) against E. coli and S. aureus .
- Receptor binding : Radioligand displacement assays (e.g., H3 receptor binding using rat cerebral cortex homogenates) .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives with bulky substituents?
Low yields in sterically hindered derivatives (e.g., 3-methoxy-4-hydroxyphenyl) are addressed by:
- Using high-boiling solvents (e.g., DMF) to enhance solubility.
- Microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
- Post-synthetic modifications, such as LiAlH4 reduction of intermediates, to access reduced forms (e.g., tetrahydroquinolines) .
Q. How do computational methods aid in understanding its biological interactions?
- Molecular docking : Predicts binding affinity to targets like VEGFR2 using software (AutoDock Vina) and PDB structures. Substituent orientation (e.g., dichlorophenyl) influences hydrophobic interactions in the kinase domain .
- Quantum chemical studies : DFT calculations (B3LYP/6-31G*) optimize geometry and predict electrostatic potential maps, correlating electronic properties with antibacterial activity .
Q. How to resolve contradictions in biological activity data across studies?
Discrepancies (e.g., variable MIC values) may arise from:
- Structural variations : Electron-withdrawing groups (e.g., -NO2) enhance antibacterial activity compared to electron-donating groups (e.g., -OCH3) .
- Assay conditions : Differences in bacterial strains, inoculum size, or solvent (DMSO vs. aqueous buffers) affect results .
- Purity : HPLC purity ≥99% (retention time 4.06–4.36 min) is critical for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
